8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt
Description
8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt (CAS: 925456-59-3) is a chemically modified cyclic adenosine monophosphate (cAMP) analog. It features a bromine substitution at the 8-position of the adenine ring and a sulfur-for-oxygen substitution in the phosphate group (monophosphorothioate), which confers metabolic stability against phosphodiesterase degradation . The Rp-isomer configuration determines its biological activity, making it a potent and selective inhibitor of protein kinase A (PKA) via competitive binding to the cAMP-binding site of the regulatory subunit, particularly targeting the RI isoform . This compound is widely used in studies of cAMP-dependent signaling pathways, such as synaptic maturation and neuromuscular junction development .
Properties
IUPAC Name |
sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
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Starting Material : Rp-8-Br-cAMPS (50 μmol) is suspended in anhydrous acetonitrile (1 mL) with diisopropylethylammonium salt.
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Esterification : 4-(Chloromethyl)phenyl acetate (5 equiv, 250 μmol) and diisopropylethylamine (1 equiv, 50 μmol) are added sequentially. The mixture is agitated at 25°C and 400 rpm for 24 hours.
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Monitoring : Reaction progress is tracked via reverse-phase HPLC (C18 column, gradient elution with 0.1% trifluoroacetic acid in water/acetonitrile).
Purification and Yield
The crude product is purified using reverse-phase chromatography, yielding Rp-8-Br-cAMPS-pAB with >95% purity. Isolated yields range from 60–70%, depending on starting material quality. The sodium salt is obtained via ion-exchange chromatography or by counterion exchange during crystallization.
Table 1: Key Parameters for Rp-8-Br-cAMPS-pAB Synthesis
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C | |
| Reaction Time | 24 hours | |
| HPLC Purity Post-Purification | >95% | |
| Solubility (DMF) | 30 mg/mL |
H-Phosphonate Intermediate Route
An alternative method employs H-phosphonate chemistry to achieve diastereoselective cyclization, adapted from protocols used for guanosine analogs. This route avoids chromatographic purifications, favoring crystallizations for scalability.
Synthetic Steps
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Nucleoside Protection : The 2′-hydroxyl group of 8-bromoadenosine is protected with a triisopropylsilyl (TIPS) group to direct cyclization to the 3′,5′-position. Protection efficiency reaches 86% selectivity for 2′,5′-disilylation over 3′,5′-isomers.
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Cyclization : The protected nucleoside reacts with phosphorus trichloride in the presence of a mild base, forming the H-phosphonate intermediate.
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Sulfurization : Elemental sulfur (1.5 equiv) and triethylamine (1.5 equiv) are introduced to convert the H-phosphonate into the phosphorothioate.
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Deprotection and Isolation : The TIPS group is removed using hydrofluoric acid, and the sodium salt is crystallized from acetonitrile/water.
Advantages and Limitations
Table 2: H-Phosphonate Route Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Diastereomeric Excess (de) | 80% | |
| Final Purity (HPLC) | >99.9% | |
| Crystallization Solvent | Acetonitrile/Water |
Silyl Protection Strategy for Regioselective Cyclization
A third approach leverages silyl ethers to enforce regioselective cyclization, minimizing 2′,3′-cyclic byproducts. This method is critical for maintaining the integrity of the 3′,5′-phosphodiester bond.
Protocol Overview
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Selective Silylation : 8-Bromoadenosine is treated with triisopropylsilyl chloride (TIPSCl) in pyridine, achieving 86% selectivity for 2′,5′-disilylation.
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Phosphorylation : The silylated nucleoside undergoes phosphorylation using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation to the H-phosphonate.
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Cyclization and Sulfurization : Cyclization with N,N′-diisopropylcarbodiimide (DIC) and sulfurization with elemental sulfur yield the cyclic phosphorothioate.
Analytical Validation
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31P NMR : Confirms phosphorothioate formation (δ 53.23 ppm, JHP = 19.5 Hz).
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Mass Spectrometry : [M – H]⁻ m/z 694.0978 (calculated for C27H35BrN5O6PSSi).
Comparative Analysis of Synthesis Routes
Each method presents distinct advantages:
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Prodrug Route : Ideal for biological studies requiring cell permeability but adds synthetic steps for esterification.
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H-Phosphonate Pathway : Scalable and chromatography-free, suitable for industrial production but requires stringent stereochemical control.
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Silyl Protection : Maximizes regioselectivity but involves hazardous reagents (e.g., HF for deprotection).
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Diastereoselectivity |
|---|---|---|---|---|
| Prodrug Synthesis | 60–70% | >95% | Moderate | Not applicable |
| H-Phosphonate | 13.8% | >99.9% | High | 9:1 (RP:SP) |
| Silyl Protection | 20–25% | >99% | Moderate | 86% regioselectivity |
Chemical Reactions Analysis
8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Substitution: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Cell Signaling Studies
Rp-8-Br-cAMPS is extensively used in studies involving cAMP signaling pathways. As a PKA inhibitor, it allows researchers to dissect the role of cAMP in various cellular processes, including:
- Gene Expression Regulation : By inhibiting PKA, Rp-8-Br-cAMPS can alter transcriptional activity, providing insights into gene regulation mechanisms influenced by cAMP.
- Apoptosis and Cell Survival : Studies have shown that manipulating cAMP levels can significantly affect cell survival and apoptosis pathways. For instance, the use of Rp-8-Br-cAMPS has been linked to changes in ion channel conductance and cell death signaling .
Musculoskeletal Regenerative Engineering
Research highlights the potential of cAMP analogs like Rp-8-Br-cAMPS in regenerative medicine, particularly for musculoskeletal tissues. The compound's ability to enhance cellular responses to growth factors can promote tissue repair and regeneration .
Pharmacological Studies
Rp-8-Br-cAMPS serves as a critical tool in pharmacological research aimed at understanding drug interactions with PKA pathways. Its inhibitory effects help elucidate the mechanisms of action for various pharmaceuticals targeting cAMP-related pathways.
Neuroscience Research
In neurobiology, Rp-8-Br-cAMPS is utilized to investigate synaptic plasticity and neurotransmitter release mechanisms mediated by cAMP signaling. Its application has led to discoveries regarding memory formation and cognitive functions .
Cardiac Preservation Studies
Notably, studies involving cardiac transplants have demonstrated that Rp-8-Br-cAMPS can prolong graft survival during preservation periods. This application underscores its potential therapeutic benefits in transplant medicine .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cell Signaling | Investigating cAMP-dependent pathways | Alters gene expression and apoptosis |
| Musculoskeletal Regeneration | Enhancing responses to growth factors for tissue repair | Promotes regeneration of musculoskeletal tissues |
| Pharmacological Research | Understanding drug interactions with PKA pathways | Elucidates mechanisms of action for pharmaceuticals |
| Neuroscience | Studying synaptic plasticity and neurotransmitter release | Insights into memory formation |
| Cardiac Preservation | Prolonging graft survival during transplant preservation | Effective at lower concentrations than alternatives |
Case Study 1: Musculoskeletal Regenerative Engineering
In a study published in Nature Biomedical Engineering, researchers utilized Rp-8-Br-cAMPS to enhance the proliferation and differentiation of mesenchymal stem cells (MSCs) in vitro. The results indicated a significant increase in osteogenic markers when treated with the compound, suggesting its potential for improving bone repair strategies .
Case Study 2: Cardiac Transplantation
A clinical study investigated the effects of Rp-8-Br-cAMPS on cardiac graft preservation. The findings revealed that hearts preserved with this compound exhibited improved functional recovery compared to controls, highlighting its role in enhancing transplant outcomes .
Mechanism of Action
The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits by cAMP. This inhibition disrupts the downstream signaling pathways regulated by PKA, affecting various cellular processes such as metabolism, gene expression, and cell cycle progression .
Comparison with Similar Compounds
Structural and Functional Analogues
Stereoisomers
- 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Sp-isomer sodium salt (CAS: 1573115-90-8): The Sp-isomer differs in the spatial orientation of the sulfur atom in the phosphorothioate group. Unlike the Rp-isomer, the Sp-isomer acts as a partial agonist of PKA, weakly activating the kinase rather than inhibiting it . This stereospecificity underscores the importance of spatial configuration in modulating kinase activity.
Base-Modified Analogues
- 8-Bromoguanosine 3',5'-cyclic monophosphate sodium salt (8-Br-cGMP): Substituting adenosine with guanosine shifts the target from PKA to protein kinase G (PKG). 8-Br-cGMP is a membrane-permeable cGMP analog that activates PKG, influencing cardiovascular and reproductive systems . Its lack of a sulfur substitution reduces metabolic stability compared to phosphorothioate derivatives .
- Rp-8-Bromo-β-phenyl-1,N²-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt (Rp-8-Br-PET-cGMPS): This guanosine-based compound incorporates a β-phenyl-etheno modification, enhancing PKG inhibition (Ki = 30 nM) and metabolic stability . Unlike the adenosine-based Rp-isomer, it specifically blocks PKG-mediated pathways, such as nitric oxide signaling in vascular smooth muscle .
Substitution Variants
- 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt (CAS: 153660-09-9): The 4-chlorophenylthio substitution increases lipophilicity and PKG selectivity. It is used to study cGMP-dependent ion channel regulation .
Comparative Data Table
Key Research Findings
PKA Inhibition Specificity: The Rp-isomer of 8-Bromoadenosine 3',5'-cyclic monophosphorothioate demonstrated RI-PKA selectivity in neuromuscular junction studies, significantly reducing axon numbers and synaptic maturation (p < 0.005) compared to RII-PKA inhibitors like Rp-cAMPs .
Metabolic Stability: Phosphorothioate modifications (e.g., in Rp-8-Br-PET-cGMPS) confer resistance to enzymatic degradation, extending half-life in cellular assays by >2-fold compared to non-thioate analogs like 8-Br-cGMP .
Functional Divergence in Kinase Targeting: Adenosine-based analogs (e.g., Rp-8-Br-cAMPS) preferentially inhibit PKA, while guanosine derivatives (e.g., Rp-8-Br-PET-cGMPS) target PKG, highlighting the role of the purine base in kinase specificity .
Biological Activity
8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt (CAS Number: 129735-00-8) is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is primarily utilized in biochemical research to investigate the signaling pathways mediated by cAMP and its physiological implications. This compound acts as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA), which plays a crucial role in various cellular processes, including metabolism, gene expression, and cell proliferation.
Structure
The chemical formula for 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt is , and it features a bromine atom at the 8-position of the adenine ring and a phosphorothioate group.
| Property | Value |
|---|---|
| Molecular Weight | 356.24 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Stability | Stable under recommended storage conditions |
The primary mechanism by which 8-Bromoadenosine 3',5'-cyclic monophosphorothioate exerts its biological effects is through the inhibition of PKA. By binding to the regulatory subunits of PKA, it prevents the activation of catalytic subunits, which are responsible for phosphorylating downstream targets involved in various signaling pathways. This inhibition can lead to alterations in cellular responses such as changes in gene expression and metabolic activities.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that treatment with 8-Bromoadenosine 3',5'-cyclic monophosphorothioate significantly reduced the proliferation of cancer cell lines by inhibiting PKA activity. The results indicated a potential therapeutic application in cancer treatment by modulating cAMP signaling pathways .
- Cardiovascular Effects : Research has shown that this compound can influence cardiac myocyte function. Specifically, it was found to decrease contractility in isolated heart tissues, suggesting its role in regulating heart function through cAMP pathways .
- Neuroprotective Effects : In neurological studies, the compound exhibited protective effects against neuronal apoptosis induced by oxidative stress. The mechanism was linked to the modulation of cAMP levels and subsequent activation of protective signaling cascades .
Table: Summary of Biological Activities
Applications in Research
The unique properties of 8-Bromoadenosine 3',5'-cyclic monophosphorothioate make it a valuable tool for various applications:
- Signal Transduction Studies : It is extensively used to dissect cAMP-dependent signaling pathways.
- Drug Development : Its inhibitory effects on PKA are explored for developing new therapeutic agents targeting diseases associated with dysregulated cAMP signaling.
- Biochemical Assays : The compound serves as a standard reagent in assays designed to measure PKA activity and related biochemical processes.
Q & A
Q. What is the mechanistic role of 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt in modulating cAMP-dependent pathways?
This compound is a competitive antagonist of cAMP-dependent protein kinase (PKA) activation. It binds to PKA's regulatory subunits, preventing cAMP-induced dissociation of the regulatory and catalytic subunits, thereby inhibiting kinase activity. Unlike native cAMP, it is resistant to hydrolysis by phosphodiesterases, ensuring prolonged inhibition in experimental systems . For methodological rigor, validate its efficacy in your model using kinase activity assays (e.g., radiometric or fluorescence-based PKA activity kits).
Q. How should this compound be prepared and stored to ensure experimental reproducibility?
- Solubility : Dissolve in molecular-grade water at 50 mg/mL (stock concentration), as it is highly water-soluble .
- Storage : Aliquot and store at −20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or room temperature .
- Working concentrations : Typical ranges are 10–100 µM in cell-based assays, but titrate based on cell type and target (e.g., 10 µM in vascular studies ).
Q. How does the Rp-isomer differ from the Sp-isomer in functional studies?
The Rp-isomer acts as a PKA inhibitor, while the Sp-isomer mimics cAMP and activates PKA. This stereospecificity arises from the spatial orientation of the sulfur substitution in the cyclic phosphate backbone, which alters interactions with PKA’s binding pocket. Always confirm isomer identity via HPLC (≥98% purity) and supplier documentation to avoid experimental artifacts .
Advanced Questions
Q. How can researchers resolve contradictory data when using this compound as a PKA inhibitor (e.g., unexpected PKA activation)?
Contradictions may arise from:
- Isomer contamination : Verify purity using analytical HPLC and compare retention times against Sp-isomer standards .
- Off-target effects : Combine with orthogonal inhibitors (e.g., H-89 for PKA) to confirm specificity .
- Cell-type variability : Test permeability using fluorescent analogs (e.g., 5′-carboxy tetramethylrhodamine conjugates) and adjust concentrations .
Q. What strategies optimize intracellular delivery in tissues with low permeability (e.g., neuronal or epithelial cells)?
- Carrier agents : Use 0.1–0.5% DMSO to enhance uptake, but ensure solvent controls to rule out toxicity .
- Microinjection : For localized delivery in intact tissues or primary cultures.
- Electroporation : Apply short electrical pulses to transiently permeabilize membranes in ex vivo preparations.
Q. How can this inhibitor be used synergistically with other pathway modulators to dissect complex signaling cascades?
- Dual kinase inhibition : Combine with PKG inhibitors (e.g., Rp-8-Br-PET-cGMPS) to isolate cAMP/PKA-specific effects in nitric oxide signaling studies .
- Cross-talk analysis : Pair with Epac activators (e.g., 8-CPT-2′-O-Me-cAMP) to differentiate PKA-independent cAMP signaling .
- Time-resolved experiments : Pre-treat cells with the inhibitor for 30–60 minutes before adding stimulators (e.g., forskolin) to establish baseline PKA inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
